
2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a cyclobutyl ring substituted with a methoxy group, an ethenyl linkage, and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Ethenylation: The ethenyl linkage can be introduced through a Wittig reaction or a Heck coupling reaction.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring, which can be achieved through the reaction of a boronic acid with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the cyclobutyl ring and the ethenyl linkage.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Cyclobutylboronic Acid: Similar structure but lacks the methoxy and ethenyl groups.
Methoxycyclobutylboronic Acid: Similar structure but lacks the ethenyl linkage.
Uniqueness
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutyl ring, a methoxy group, an ethenyl linkage, and a dioxaborolane moiety. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H23BO3 |
|---|---|
Peso molecular |
238.13 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)7-6-10-8-11(9-10)15-5/h6-7,10-11H,8-9H2,1-5H3/b7-6+ |
Clave InChI |
LTEWWFGMOYNKJC-VOTSOKGWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC(C2)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2CC(C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


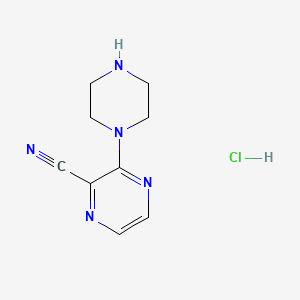
![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine](/img/structure/B13488728.png)
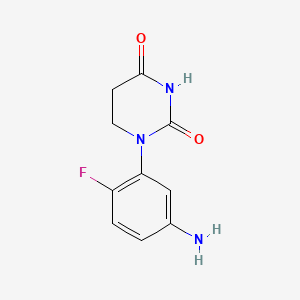

![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)
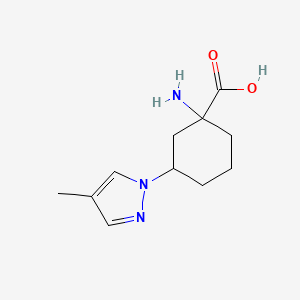
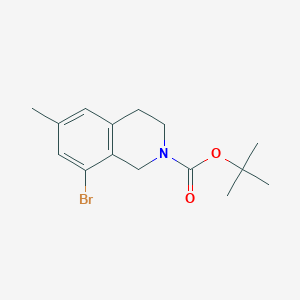
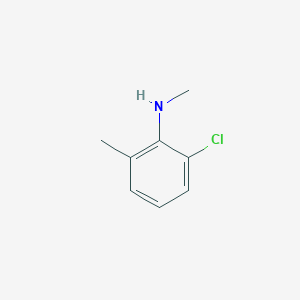
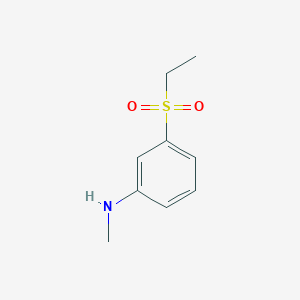

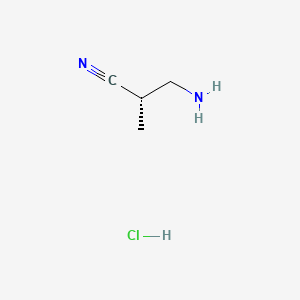
![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
